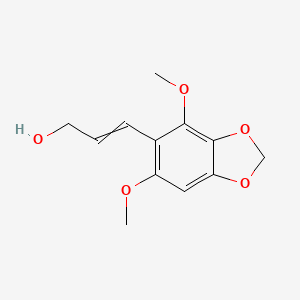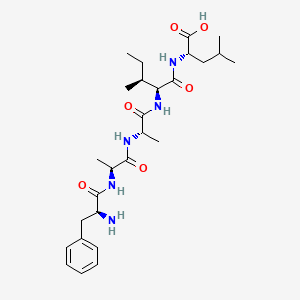![molecular formula C18H13Cl2N5 B14216751 N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine CAS No. 570387-68-7](/img/structure/B14216751.png)
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with two 3-chlorophenyl groups attached to the nitrogen atoms at positions 4 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with a suitable pyrimidine derivative under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid (CH~3~COOH) or KMnO4 in water.
Reduction: NaBH4 in methanol (CH~3~OH) or LiAlH4 in ether.
Substitution: NaI in acetone at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.
Mechanism of Action
The mechanism of action of N4,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have similar structural features.
Pyrimido[4,5-d]pyrimidine derivatives: Known for their biological activities, including anticancer properties.
Triazolo[1,5-c]pyrimidine derivatives: Another class of kinase inhibitors with comparable mechanisms of action
Uniqueness
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of 3-chlorophenyl groups, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .
Properties
CAS No. |
570387-68-7 |
|---|---|
Molecular Formula |
C18H13Cl2N5 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-N,5-N-bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C18H13Cl2N5/c19-11-3-1-5-13(7-11)24-15-9-21-17-16(15)18(23-10-22-17)25-14-6-2-4-12(20)8-14/h1-10,24H,(H2,21,22,23,25) |
InChI Key |
NSUDKGLZNHGJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CNC3=C2C(=NC=N3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


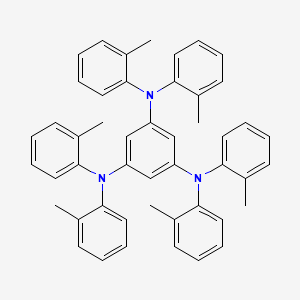
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
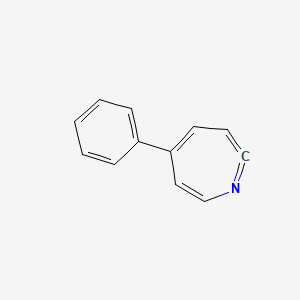
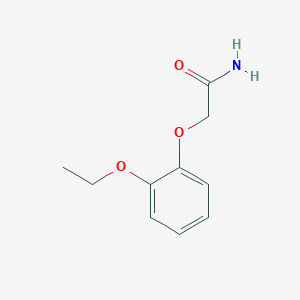
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
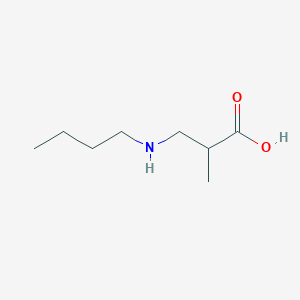
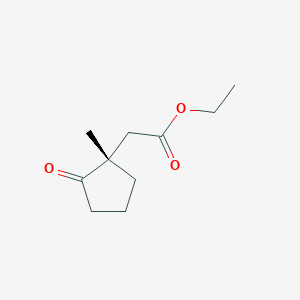
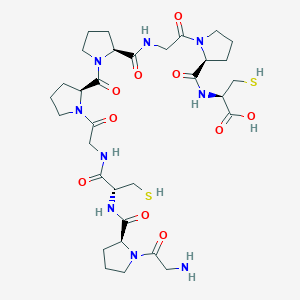
amino}phenol](/img/structure/B14216717.png)
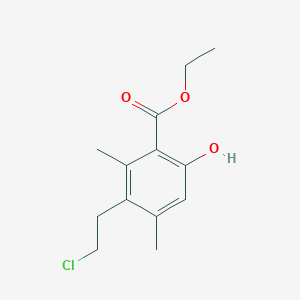
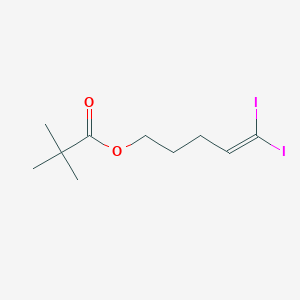
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
